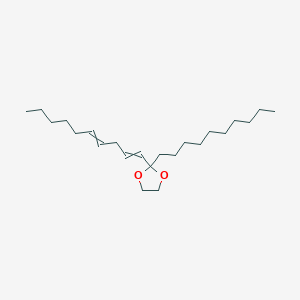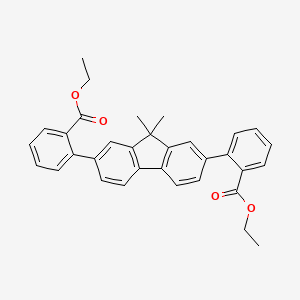
Diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a fluorene core substituted with two benzoate groups at the 2,7-positions and diethyl groups at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and benzoic acid derivatives.
Esterification Reaction: The benzoic acid derivatives are esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the corresponding ethyl benzoates.
Industrial Production Methods
In an industrial setting, the production of Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate may involve large-scale esterification and coupling reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells (OPVs) and other electronic devices.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors and detection systems.
Biological Studies: The compound can be used as a probe or marker in biological studies due to its fluorescence properties.
Mécanisme D'action
The mechanism by which Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate exerts its effects is primarily related to its electronic structure. The fluorene core provides a rigid and planar structure that facilitates electron delocalization, making it an effective component in electronic devices. The ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-9H-fluorene: A precursor to the compound, used in similar applications.
9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: Another fluorene derivative used in OLEDs.
9,9-Dimethyl-2,7-dibromo-9H-fluorene: Used in the synthesis of various organic semiconductors.
Uniqueness
Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate is unique due to the presence of both ester and fluorene groups, which confer distinct electronic and structural properties. This combination makes it particularly valuable in the development of advanced materials and electronic devices.
Propriétés
Numéro CAS |
910893-50-4 |
|---|---|
Formule moléculaire |
C33H30O4 |
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
ethyl 2-[7-(2-ethoxycarbonylphenyl)-9,9-dimethylfluoren-2-yl]benzoate |
InChI |
InChI=1S/C33H30O4/c1-5-36-31(34)27-13-9-7-11-23(27)21-15-17-25-26-18-16-22(20-30(26)33(3,4)29(25)19-21)24-12-8-10-14-28(24)32(35)37-6-2/h7-20H,5-6H2,1-4H3 |
Clé InChI |
ASIIORPVHZMRES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)C5=CC=CC=C5C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12618222.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
![3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12618233.png)
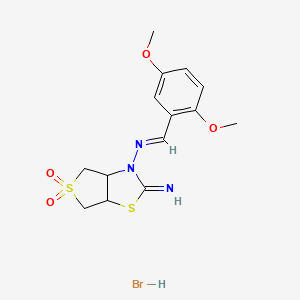
![N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12618246.png)
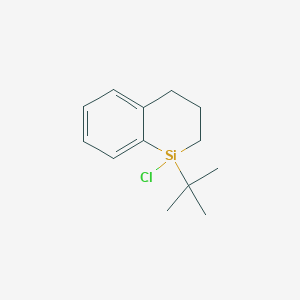
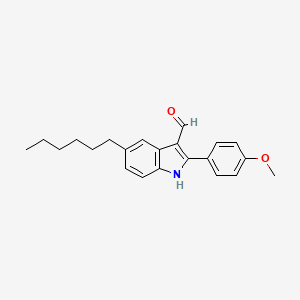
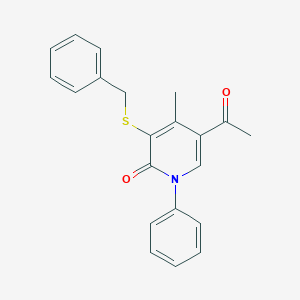
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)


